Hydrazoic acid
Description
Structure
2D Structure
3D Structure
Properties
InChI |
InChI=1S/HN3/c1-3-2/h1H | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUINSXZKUKVTMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HN3 | |
| Record name | hydrazoic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Hydrazoic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884425 | |
| Record name | Hydrazoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
43.029 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with a pungent intolerable odor; [Merck Index], Colorless liquid with an intolerable pungent odor. | |
| Record name | Hydrazoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21012 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | HYDRAZOIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/795 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
35.7 °C, 96.26 °F | |
| Record name | Hydrazoic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7858 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HYDRAZOIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/795 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Density |
Specific gravity: 1.09 at 25 °C/4 °C, 1.09 | |
| Record name | Hydrazoic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7858 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HYDRAZOIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/795 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
484.0 [mmHg], 484 mmHg | |
| Record name | Hydrazoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21012 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | HYDRAZOIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/795 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
Colorless liquid | |
CAS No. |
7782-79-8 | |
| Record name | Hydrazoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7782-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrazoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrogen azide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.059 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROGEN AZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P5C4D5D7I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Hydrazoic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7858 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HYDRAZOIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/795 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-80 °C, -112 °F | |
| Record name | Hydrazoic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7858 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HYDRAZOIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/795 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Synthesis and Preparative Methodologies
Generation from Azide (B81097) Salts via Acidification
The most common method for producing hydrazoic acid involves the acidification of an azide salt, such as sodium azide or barium azide. wikipedia.orgsciencemadness.org The introduction of a strong acid converts the azide salt in solution to this compound. wikipedia.org For instance, the reaction of sodium azide with a strong acid like hydrochloric acid yields this compound and sodium chloride. wikipedia.org An aqueous solution can also be prepared by treating a barium azide solution with dilute sulfuric acid, which has the advantage of producing insoluble barium sulfate (B86663) that can be easily filtered off. wikipedia.orgsciencemadness.org
In Situ Generation Techniques in Reaction Media
Due to its hazardous nature, this compound is often generated in situ for immediate use in chemical reactions. libretexts.org This technique minimizes the risks associated with handling and storing the pure, explosive compound. benchchem.comnih.gov For example, in the Schmidt reaction, this compound is typically prepared directly in the reaction mixture by treating sodium azide with hydrochloric or sulfuric acid. libretexts.org Similarly, in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, this compound can be generated in situ from sodium azide and mild organic acids like formic acid in a methanol-water mixture. acs.orgorganic-chemistry.org This approach keeps the concentration of this compound at a safe level, typically below 6% w/w. benchchem.comacs.org
Ion Exchange Purification and Isolation
Ion exchange chromatography is a technique that can be utilized for the purification and isolation of various compounds, including those related to this compound. While direct purification of this compound via ion exchange is not extensively detailed in the provided results, the principles of ion exchange are well-established for separating charged molecules. umbc.edufredhutch.orgresearchgate.net For instance, a method for determining sodium azide in beverages involves converting the azide to volatile this compound, trapping it in a sodium hydroxide (B78521) solution, and then analyzing it using ion chromatography. nih.gov This demonstrates the applicability of ion exchange principles in handling and analyzing azide-containing solutions. The technique separates molecules based on their net charge through electrostatic interactions with a charged stationary phase. umbc.edu
Synthesis from Hydrazine (B178648) and Nitrous Acid
Historically, this compound was first prepared by the reaction of aqueous hydrazine with nitrous acid. wikipedia.orgsciencemadness.org This reaction involves the oxidation of hydrazine by nitrous acid to produce this compound and water. brsnc.indeshbandhucollege.ac.in The reaction can be represented as: N₂H₄ + HNO₂ → HN₃ + 2H₂O. wikipedia.orgsciencemadness.org When using the hydrazinium (B103819) cation ([N₂H₅]⁺), the reaction is written as: [N₂H₅]⁺ + HNO₂ → HN₃ + H₂O + [H₃O]⁺. wikipedia.org Nitrous acid acts as the oxidizing agent in this process. vaia.com
Preparation via Oxidation of Hydrazine with Various Oxidizing Agents
Besides nitrous acid, other oxidizing agents can be used to synthesize this compound from hydrazine. wikipedia.org These include hydrogen peroxide, nitrosyl chloride, trichloramine, and nitric acid. wikipedia.org The oxidation of hydrazine by agents like ozone and hydrogen peroxide can also yield this compound. brsnc.in The specific products of hydrazine oxidation can vary depending on the oxidant and reaction conditions. iaea.org
Production Using Continuous Flow Reactors
Continuous flow reactors offer a safer and more efficient method for the generation and utilization of this compound, mitigating the risks associated with its explosive nature. akjournals.comscispace.com In a flow system, this compound can be generated in situ and used immediately in a subsequent reaction. akjournals.com For example, an aqueous feed of sodium azide can be mixed with acetic acid, or trimethylsilyl (B98337) azide can be mixed with methanol (B129727) to generate this compound. akjournals.comscispace.com This in situ generated acid can then be reacted with other organic compounds in a coil reactor at elevated temperatures and pressures. akjournals.comscispace.com This technology allows for reactions to be performed safely even at high temperatures, leading to short reaction times and excellent product yields. akjournals.com The small reactor volumes and efficient heat and mass transfer in continuous flow systems are particularly advantageous for handling hazardous reagents like this compound. acs.org
Development of Stable Precursors for In Situ Generation
The development of stable precursors for the in situ generation of this compound is a key strategy for its safe handling and use. Sodium azide is a primary and common precursor. benchchem.comwikipedia.org Another example is the use of trimethylsilyl azide, which can react with a hydroxylic liquid to generate a gaseous stream of this compound. mdpi.com Diphenylphosphonic azide (DPPA) is another precursor that can release this compound upon reaction with water, although its use requires caution due to this reactivity. rsc.org These precursors allow for the on-demand production of this compound, avoiding the need to store the hazardous compound in bulk. researchgate.net
Molecular Structure, Bonding, and Electronic Properties
Gas-Phase Molecular Structure Determination
Determining the precise molecular structure of hydrazoic acid in the gas phase is crucial for understanding its chemical behavior. This has been achieved through various spectroscopic methods, particularly rotational spectroscopy, which allows for the determination of molecular geometry with high accuracy.
Semi-experimental equilibrium (reSE) structures represent a powerful approach that combines experimental data with theoretical calculations to derive highly accurate molecular geometries. For this compound, this method has been employed using rotational spectra from multiple isotopologues. By analyzing the rotational constants of fourteen isotopologues of HN₃, researchers have been able to determine five independent structural parameters with high precision aip.orgillinois.edunsf.govnih.govresearchgate.netaip.orgaip.org. These studies have confirmed the bent nature of the nitrogen chain, with the N–N–N angle deviating from linearity aip.orgnsf.govresearchgate.netaip.org. The semi-experimental approach, often involving corrections from high-level quantum chemical calculations (e.g., CCSD(T) with large basis sets), has yielded reSE parameters that show excellent agreement with purely theoretical equilibrium (re) structures aip.orgillinois.edunih.govaip.org. For instance, reSE parameters obtained using CCSD(T)/cc-pCV5Z corrections are nearly identical to those derived from CCSD(T)/CBS corrections, with uncertainties in bond distances and angles typically less than 0.0006 Å and 0.08°, respectively aip.orgnih.gov.
Rotational spectroscopy, particularly in the microwave and millimeter-wave regions, has been instrumental in elucidating the gas-phase structure of this compound aip.orgresearchgate.netaip.orgaip.orgaip.orgresearchgate.netorcid.org. The molecule possesses a moderate dipole moment with both a- and b-axis components, leading to intense rotational transitions that are readily observable aip.org. The ability to synthesize various isotopologues of HN₃ easily has facilitated the collection of extensive spectroscopic data. By observing rotational transitions from fourteen of the sixteen possible stable isotopologues, researchers have obtained a significant number of independent moments of inertia, which are essential for determining the molecule's five independent structural parameters aip.orgnsf.govresearchgate.netaip.orgaip.orgaip.orgresearchgate.net. These studies have also revealed complexities due to strong perturbations between rotational levels in different vibrational states, necessitating sophisticated analysis to accurately determine the molecular structure aip.orgresearchgate.net. For example, the analysis of rotational spectra has yielded bond lengths and angles, such as an N–N–N angle of approximately 171.3° from substitution structures, with high-level calculations consistently supporting this bent geometry aip.orgresearchgate.netaip.org.
Solid-State Crystal Structure Analysis
In the solid state, this compound exhibits a different structural arrangement compared to its gas-phase form. X-ray single-crystal diffraction studies have revealed that HN₃ crystallizes in a monoclinic structure researchgate.netacs.orgresearchgate.netacs.org. At low temperatures (e.g., 100(2) K), the crystal structure is characterized by the formation of tetramers, (HN₃)₄, arranged in unique pseudotetragonal layers researchgate.netacs.orgresearchgate.netacs.org. These layers are held together by N–H···N hydrogen bonds, with weaker van der Waals forces between the layers researchgate.netacs.orgresearchgate.netacs.org. The layers are nearly planar and stack parallel to the (001) plane in an A, B, ..., A, B sequence researchgate.netacs.orgresearchgate.netacs.org. The hydrogen bonds are bifurcated, with some being moderate (around 2.0 Å) and others weak (around 2.6 Å) researchgate.netacs.org. The N–N–N angle in the solid state has been reported as 172.8° aip.orgnsf.govresearchgate.net. The monoclinic structure is retained over a range of temperatures (55(5) to 180(5) K), with lattice parameters showing varying degrees of linear and nonlinear thermal expansion acs.org.
Quantum Chemical Analysis of Bonding
Quantum chemical calculations provide a theoretical framework to understand the electronic structure and bonding within this compound, complementing experimental observations.
Quantum chemical calculations, often employing density functional theory (DFT) or coupled-cluster methods, have been used to investigate the electronic structure of this compound researchgate.netscispace.com. These studies analyze molecular orbitals (MOs), charge distributions, and bond orders to describe the nature of the N–N and N–H bonds. For instance, calculations have shown that the N¹–N² and N²–N³ bond orders are approximately 1.65 and 2.64, respectively, indicating a single bond character for N¹–N² and a stronger, more double-bond-like character for N²–N³ royalsocietypublishing.org. Molecular orbital analysis suggests that certain orbitals, particularly MO8, exhibit high electron density at N1, contributing to the molecule's bent structure researchgate.net. The electronic structure calculations are also used to refine experimental data, such as in the determination of semi-experimental equilibrium structures, by providing corrections for vibration-rotation coupling and electron-mass distribution aip.orgnih.govaip.org.
Analysis of charge distribution and electrostatic potential (ESP) provides insights into the polarity and reactivity of this compound researchgate.netscispace.comlibretexts.orgcore.ac.uknih.gov. Quantum chemical calculations, such as those using DFT/M-11 level of theory, have determined CM5 charges for the atoms in HN₃ researchgate.net. These calculations reveal a charge distribution where N2 typically carries a partial positive charge, while N1 and N3 carry partial negative charges, with N2 being the most nucleophilic site due to its high electron density researchgate.netscispace.com. Electrostatic potential maps illustrate regions of positive and negative potential, indicating where electrophilic or nucleophilic attacks might occur researchgate.netlibretexts.orgcore.ac.uk. The ESP analysis shows that the N2 atom has the region with the largest nucleophilicity (blue region in ESP maps), correlating with its significant negative charge researchgate.net. These analyses help in understanding the molecule's interactions and potential reaction pathways.
Bond Orders and Energetic Considerations
The resonance structures of this compound suggest varying bond orders between the nitrogen atoms. In the H-N=N=N structure, the N-N bonds can be considered as having fractional bond orders, averaging out to be intermediate between single and double bonds, and double and triple bonds, respectively, across the resonance hybrids quirkyscience.com. Computational studies, such as those using Density Functional Theory (DFT), provide calculated bond orders that reflect this delocalization researchgate.networldscientific.com. For example, Mayer bond orders have been investigated to understand the electron distribution and bond character researchgate.net.
The energetic considerations of this compound are dominated by its high nitrogen content and the inherent instability of the N-N bonds, which contribute to its explosive nature researchgate.nethuji.ac.ilacs.org. The heat of explosion is reported as 6661 kJ/kg chemister.ru. The activation energy for its thermal decomposition has been studied, with experimental values around 31 kilocalories per mole (approximately 130 kJ/mol) reported for wall-catalyzed decomposition nist.gov. Theoretical studies also investigate bond dissociation energies, which are crucial for understanding the initial steps in its decomposition pathways huji.ac.il. For instance, the H-N bond dissociation energy is estimated to be around 39 kcal/mol, while the N-N bonds are weaker, contributing to the molecule's reactivity nist.gov.
Conformational Analysis and Isomerism
Conformational analysis typically involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds libretexts.org. For this compound, the linear arrangement of the nitrogen atoms (H-N-N-N) means there are no rotatable single bonds within the nitrogen chain that would lead to distinct conformers in the typical sense seen in organic molecules like alkanes libretexts.orgpharmacy180.com. The molecule's primary structure is linear in the gas phase, and studies have focused on determining precise bond lengths and angles rather than conformational isomers arising from bond rotation researchgate.netaip.orgaip.org.
This compound does not exhibit stereoisomerism (like E/Z isomerism) or positional isomerism in its fundamental structure, as the connectivity H-N-N-N is fixed. While studies on related compounds like hydrazides mention E/Z isomerism arising from restricted rotation around N-N bonds researchgate.net, this is not applicable to the linear N-N-N chain in HN₃. Therefore, this compound itself does not typically undergo conformational analysis in the way flexible organic molecules do. The molecule exists predominantly in one stable linear configuration.
Data Tables
Table 1: Key Bond Lengths and Angles of this compound
| Bond/Angle | Length/Angle (Å or °) | Method/Reference |
| H-N | ~0.98 | Experimental/Calculated chemister.ru |
| N-N (first) | ~1.24 | Experimental/Calculated chemister.ru |
| N-N (second) | ~1.13 | Experimental/Calculated chemister.ru |
| H-N-N | ~114° | Experimental chemister.ru |
| N-N-N | ~172.8° | Solid state X-ray diffraction researchgate.netaip.org |
Note: Bond lengths and angles can vary slightly depending on the experimental or computational method used, and the phase (gas vs. solid).
Table 2: Resonance Structures of this compound
| Resonance Structure | Formal Charges (H, N1, N2, N3) | Bond Representation |
| Structure 1 | (0, 0, +1, -1) | H-N=N⁺=N⁻ |
| Structure 2 | (0, +1, -1, 0) | H-N⁺=N⁻=N |
| Structure 3 | (0, +1, 0, -1) | H-N=N⁺-N⁻ |
Note: The specific assignment of N1, N2, N3 depends on the convention used. The structures shown represent the primary contributors to the resonance hybrid.
Spectroscopic Characterization and Vibrational Analysis
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are fundamental techniques for identifying molecular vibrations and determining molecular structure. For HN₃, these methods have been instrumental in assigning its fundamental vibrational frequencies and confirming structural assignments through isotopic substitution.
Fundamental Vibrational Frequencies Assignment
Hydrazoic acid is a quasi-linear molecule with Cs symmetry. Its vibrational modes can be analyzed based on its linear azide (B81097) group (N=N=N) and the attached hydrogen atom. Early IR studies by Eyster and later by Davies and others established the fundamental vibrational frequencies. More detailed analyses, including Coriolis coupling, have refined these assignments. The molecule exhibits six fundamental vibrational modes: three stretching modes and three bending modes.
A comprehensive study by Carlotti et al. rsc.org investigated the rotation-vibration spectrum of HN₃ in the near-infrared and visible regions, analyzing overtone bands. Earlier work by Levine and Dows umich.edu correlated spectra of HN₃, methyl azide, and methyl isocyanate to determine fundamental frequencies.
The fundamental vibrational frequencies for gaseous HN₃ have been reported, with assignments typically including:
A strong N-H stretching vibration (ν₁)
An asymmetric NNN stretching vibration (ν₃)
A symmetric NNN stretching vibration (ν₂)
An N-H bending vibration (ν₄)
Two bending modes related to the azide group (ν₅ and ν₆)
Isotopic Substitution Studies (e.g., DN₃)
Isotopic substitution is a powerful tool for confirming vibrational assignments. Studies involving deuterated this compound (DN₃) have provided critical evidence for the assignment of vibrational modes. By comparing the vibrational spectra of HN₃ and DN₃, researchers can identify which modes are primarily associated with the hydrogen atom. For instance, the N-H stretching frequency shifts significantly to lower values in DN₃, as expected for a deuterium-hydrogen bond.
A notable study by Carlotti et al. rsc.org and another by Fletcher aip.org specifically analyzed the infrared spectra of both HN₃ and DN₃, focusing on Coriolis-coupled bending vibrations. These studies reported assignments for the bending modes and Coriolis constants. For example, the bending modes ν₅ and ν₆ in HN₃ are reported to be around 534.2 cm⁻¹ and 607.0 cm⁻¹, respectively, with corresponding Coriolis constants aip.org. In DN₃, these modes shift to approximately 492.2 cm⁻¹ and 588.4 cm⁻¹ aip.org. The NNN stretching modes also show characteristic shifts upon isotopic substitution.
High-Resolution Electron Energy Loss Spectroscopy (HREELS)
High-Resolution Electron Energy Loss Spectroscopy (HREELS) is a surface-sensitive technique used to probe vibrational modes of molecules adsorbed on surfaces. Studies have employed HREELS to investigate the adsorption and reaction of HN₃ on various surfaces, such as silicon dtic.miljaea.go.jptandfonline.com and aluminum capes.gov.bracs.org.
On silicon surfaces, HREELS has been used to identify molecularly adsorbed HN₃ by observing characteristic vibrational peaks corresponding to HN-NN stretching (around 150 meV or ~1209 cm⁻¹), HNN=N stretching (around 270 meV or ~2178 cm⁻¹), and H-N₃ stretching (around 415 meV or ~3348 cm⁻¹) dtic.mil. These assignments were further confirmed by isotopic studies using DN₃, which showed expected shifts in these vibrational frequencies dtic.mil. HREELS has also been used to study the decomposition pathways of HN₃ on surfaces, identifying intermediate species like NH(ads) and N(ads) capes.gov.bracs.org.
Millimeter-Wave Spectroscopy for Rotational Transitions
Millimeter-wave spectroscopy provides highly precise measurements of rotational transitions, allowing for accurate determination of molecular geometry and rotational constants. Studies on HN₃ have utilized this technique to determine its equilibrium structure.
Research by Amberger et al. aip.orgnih.gov analyzed the millimeter-wave spectrum of HN₃ in the frequency region of 235-450 GHz, observing transitions for 14 isotopologues. This extensive dataset, combined with coupled-cluster calculations, enabled the determination of mixed theoretical/experimental equilibrium rotational constants (Ae, Be, and Ce). These constants were then used to derive an equilibrium (Re) structure with high accuracy aip.orgnih.gov. Earlier work by Woods et al. capes.gov.br also measured rotational transitions in the microwave and millimeter wave regions, yielding rotational constants and the dipole moment component along the b-axis. Isotopically substituted species, such as H¹⁵N¹⁴N¹⁴N and H¹⁴N¹⁴N¹⁵N, have also been studied to refine structural parameters aip.org.
Ultraviolet (UV) Absorption Spectroscopy and Photodissociation Dynamics
UV absorption spectroscopy reveals electronic transitions and provides information about the molecule's interaction with light, which is crucial for understanding its photodissociation. HN₃ exhibits a significant absorption spectrum in the UV region.
Studies indicate that the UV absorption spectrum of HN₃ possesses a maximum near 262 nm, with absorption extending to at least 360 nm acs.orgnih.govacs.orgresearchgate.netcolab.ws. The photolysis quantum yield for HN₃ at 351 nm is reported to be approximately 1 acs.orgnih.govacs.org. Photodissociation dynamics have been investigated at various wavelengths, such as 190-248 nm aip.org, 157.6 nm acs.org, and 266 nm researchgate.netias.ac.in. These studies reveal different dissociation channels, including the H + N₃ channel, with product translational energy distributions and angular anisotropy parameters being determined researchgate.netaip.orgacs.org. At wavelengths below 225 nm, a ring closure dissociation channel to produce cyclic N₃ has been observed aip.org. The H-atom elimination channel is dominant, and the internal energy distribution of the N₃ fragment has been analyzed researchgate.netias.ac.in.
Photoelectron Spectroscopy (XPS, UPS) for Surface Interactions
X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are surface-sensitive techniques used to probe the electronic structure and chemical states of species adsorbed on surfaces.
Research on the adsorption of HN₃ on silicon surfaces has utilized XPS and UPS to characterize the adsorbed species and their interactions. For example, studies on Si(100) exposed to HN₃ have shown that the molecule adsorbs molecularly at low temperatures, with characteristic UPS peaks corresponding to molecular orbitals dtic.mil. Upon annealing, dissociation into NH(ads) and N(ads) occurs, which is reflected in changes in the XPS and UPS spectra dtic.milcapes.gov.bracs.org. XPS has also been employed to study HN₃ on gold and ice surfaces, revealing molecular adsorption on gold and deprotonation leading to azide ions on ice at low temperatures acs.orgacs.org. These techniques provide insights into the bonding and chemical transformations of HN₃ at interfaces.
Compound Name Table
| Common Name | Chemical Formula |
| This compound | HN₃ |
| Deuterothis compound | DN₃ |
Chemical Reactivity and Reaction Mechanisms
Reactions with Carbonyl Compounds (Schmidt Reaction)
Formation of Tetrazoles from Nitriles and Carbonyls
Hydrazoic acid is a key reagent in the synthesis of tetrazoles, five-membered heterocyclic rings containing four nitrogen atoms and one carbon atom. The primary route involves the [3+2] cycloaddition reaction between this compound (or its anionic form) and nitriles researchgate.netthieme-connect.comnih.govresearchgate.netnbu.ac.ingatech.edu. This reaction is a cornerstone for synthesizing 5-substituted 1H-tetrazoles. While the direct reaction with neutral this compound is possible, the azide (B81097) anion generally exhibits a lower energy barrier for nucleophilic attack on nitriles, thereby accelerating the process researchgate.net. The reaction can be further catalyzed by Brønsted acids such as acetic acid or ammonium (B1175870) salts, as well as by Lewis acids and specific organocatalysts researchgate.net.
Beyond nitrile cycloadditions, this compound also participates in the Schmidt reaction with carbonyl compounds (ketones and aldehydes) and their derivatives. Under specific conditions, particularly when an excess of this compound is present, nonaqueous media, and strong mineral or Lewis acids are employed, the Schmidt reaction can yield tetrazoles as alternative products alongside amides or lactams byjus.combeilstein-journals.orglibretexts.orgnih.gov.
Acid Catalysis and Rearrangement Processes
The Schmidt reaction is a prominent example of this compound's involvement in acid-catalyzed rearrangement processes. This reaction involves the acid-catalyzed interaction of this compound with carbonyl compounds, tertiary alcohols, and alkenes, leading to rearrangement and the extrusion of nitrogen gas byjus.comlibretexts.orgchemistry-reaction.comslideshare.netname-reaction.com.
In the context of carbonyl compounds, the mechanism typically begins with the acid-catalyzed addition of this compound to the carbonyl group, forming an azidohydrin intermediate byjus.comlibretexts.org. This intermediate can then undergo a rearrangement, analogous to the Baeyer-Villiger or Beckmann rearrangements, accompanied by the loss of a nitrogen molecule, ultimately yielding amides or, under certain conditions, tetrazoles byjus.combeilstein-journals.orglibretexts.orgnih.govlibretexts.org. When carboxylic acids are used as substrates, the Schmidt reaction, facilitated by an acid catalyst, leads to the formation of amines through a series of steps involving acylium ions, protonated azido (B1232118) ketones, and subsequent rearrangement and nitrogen extrusion byjus.comlibretexts.org. The regioselectivity and product distribution (amide vs. tetrazole) in the Schmidt reaction are highly dependent on the reaction conditions, including the concentration of this compound and the nature of the acid catalyst beilstein-journals.orglibretexts.orgnih.gov.
Cycloaddition Reactions
This compound is a versatile participant in cycloaddition reactions, most notably in the synthesis of nitrogen-rich heterocycles like triazoles and tetrazoles.
Copper-Catalyzed Azide-Alkyne Cycloaddition
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of "click chemistry," is a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles organic-chemistry.orgacs.orgrsc.orgorganic-chemistry.org. This compound can be effectively employed in this reaction, often generated in situ from sodium azide under mildly acidic conditions, which mitigates the hazards associated with handling concentrated this compound organic-chemistry.orgacs.orgresearchgate.netresearchgate.netnih.govacs.org. The reaction proceeds smoothly at room temperature, often in aqueous or mixed solvent systems, and can be further enhanced by the use of polydentate N-donor chelating ligands and mild organic acids organic-chemistry.orgresearchgate.netresearchgate.netnih.govacs.org. This methodology has proven amenable to a wide range of alkyne substrates, including complex biomolecules, and is valuable for late-stage functionalization strategies researchgate.netnih.govacs.org.
Synthesis of 1,2,3-Triazoles and Tetrazoles
The synthesis of both 1,2,3-triazoles and tetrazoles heavily relies on cycloaddition reactions involving azides and suitable partners.
Tetrazoles : The most established route to 5-substituted 1H-tetrazoles is the [3+2] cycloaddition between nitriles and azides, with this compound being a historically significant reactant researchgate.netthieme-connect.comnih.govresearchgate.netnbu.ac.ingatech.edu. Modern approaches often favor the use of sodium azide in conjunction with various catalysts, including Lewis acids and metal complexes, to circumvent the risks associated with free this compound researchgate.netthieme-connect.comnbu.ac.ingatech.edu. The Schmidt reaction also offers a pathway to tetrazoles from carbonyl compounds under specific conditions, as noted earlier beilstein-journals.orglibretexts.orgnih.gov.
1,2,3-Triazoles : The CuAAC reaction, utilizing this compound or its precursors, is a principal method for constructing 1,4-disubstituted 1,2,3-triazoles regioselectively organic-chemistry.orgacs.orgorganic-chemistry.orgresearchgate.netresearchgate.netnih.govacs.org. Other synthetic strategies include iodine-promoted cyclizations and multicomponent reactions involving azides and alkynes or their surrogates organic-chemistry.orgresearchgate.net.
Surface Chemistry and Nitridation Reactions
This compound serves as an effective nitrogen source for the low-temperature nitridation of semiconductor surfaces, notably silicon, contributing to the formation of silicon nitride (Si₃N₄) films dtic.milresearchgate.net.
Adsorption and Dissociation on Semiconductor Surfaces (e.g., Si)
The interaction of this compound with silicon surfaces has been extensively studied using surface-sensitive techniques such as High-Resolution Electron Energy Loss Spectroscopy (HREELS), X-ray Photoelectron Spectroscopy (XPS), Ultraviolet Photoelectron Spectroscopy (UPS), and Auger Electron Spectroscopy (AES) dtic.mil.
On a Si(100) surface, this compound initially adsorbs molecularly at low temperatures (e.g., 120 K), exhibiting characteristic vibrational modes associated with its HN-NN and H-N₃ bonds dtic.mil. Upon gentle heating, typically above 250 K, the adsorbed this compound begins to dissociate, yielding nitrogen (N₂) and ammonia (B1221849) (NH) species, with some molecular desorption also occurring dtic.mil. The cleavage of the HN-N₂ bond is largely complete at temperatures exceeding 620 K dtic.mil. Further annealing, particularly above 800 K, promotes the dissociation of the N-H bond, leading to the desorption of hydrogen atoms and the formation of silicon-nitrogen bonds, indicative of surface nitridation dtic.mil. At elevated temperatures (above 1000 K), nitrogen atoms can diffuse into the silicon bulk, and at approximately 1350 K, the formation of crystalline Si₃N₄ is observed dtic.mil. The lower dissociation energy of the HN-N₂ bond in this compound compared to the H-NH₂ bond in ammonia or hydrazine (B178648) allows for lower processing temperatures and eliminates the need for external activation methods like electrical discharges or lasers for silicon nitridation dtic.mil.
Similar adsorption and dissociation behaviors have been observed on other surfaces, such as Al(111), where this compound dissociatively chemisorbs as N₂(ads) and NH(ads) at low temperatures, followed by further dissociation of NH into N(ads) and H(ads) at higher temperatures, ultimately leading to nitride formation acs.orgacs.org.
Table 1: HN₃ Adsorption and Dissociation on Si(100)
| Temperature Range (K) | Observed Species/Process | Spectroscopic Evidence (HREELS) |
| 120 | Molecular Adsorption | HN-NN stretching (150 meV), HNN=N stretching (270 meV), H-N₃ stretching (415 meV) dtic.mil |
| 120-250 | Molecular Adsorption & Partial Dissociation | Molecular peaks present; N₂, NH formation begins dtic.mil |
| > 620 | HN-NN Bond Cleavage Complete | Molecular peaks absent; NHₓ species dominant dtic.mil |
| > 800 | N-H Bond Dissociation, H Desorption, Si-N Formation | Si-H stretching (267 meV) peak appears dtic.mil |
| > 1000 | N Diffusion into Bulk | N signals attenuated in UPS/AES dtic.mil |
| 1350 | Si₃N₄ Formation | dtic.mil |
Table 2: Synthesis of Tetrazoles/Triazoles via Cycloaddition Reactions
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Key Reference(s) |
| [3+2] Cycloaddition | Nitrile + Azide (HN₃/NaN₃) | Acid (AcOH), Lewis Acid, Metal Catalyst | Tetrazoles | researchgate.netthieme-connect.comnih.govresearchgate.netnbu.ac.ingatech.edu |
| Schmidt Reaction | Carbonyl + HN₃ | Acid Catalyst | Tetrazoles (sometimes), Amides, Lactams | byjus.combeilstein-journals.orglibretexts.orgnih.gov |
| CuAAC | Alkyne + Azide (HN₃/NaN₃) | Cu(I) catalyst, ligands, mild acid, room temperature, aerobic conditions | 1,4-disubstituted 1,2,3-Triazoles | organic-chemistry.orgacs.orgorganic-chemistry.orgresearchgate.netresearchgate.netnih.govacs.org |
List of Compounds Mentioned:
this compound (HN₃)
Tetrazoles
Nitriles
Carbonyl compounds
1,2,3-Triazoles
Amides
Lactams
Alkenes
Alcohols
Ammonia (NH₃)
Hydrazine (N₂H₄)
Sodium azide (NaN₃)
Trimethylsilyl (B98337) azide (TMSN₃)
Silicon (Si)
Silicon nitride (Si₃N₄)
Gallium nitride (GaN)
Indium nitride (InN)
Aluminum nitride (AlN)
Hydrogen (H₂)
Nitrogen (N₂)
Hydrogen cyanide (HCN)
Acetic acid (AcOH)
Ammonium chloride
Copper (Cu)
Copper(I) iodide (CuI)
Copper(I) complexes
Formic acid
Losartan (analogue)
Fmoc-l-propargylglycine
Azahistidine
Reactions on Metal Surfaces (e.g., Al)
The interaction of this compound with metal surfaces, particularly aluminum, has been investigated to understand surface chemistry and potential applications in thin film growth. Studies on the Al(111) surface reveal that this compound undergoes dissociative chemisorption at low temperatures. Upon adsorption at approximately 120 K, HN₃ dissociates into molecular nitrogen (N₂(ads)) and an amidogen (B1220875) radical (NH(ads)) acs.orgacs.org. Subsequently, HN₃ can also adsorb molecularly in physisorbed and condensed layers acs.orgacs.org.
Further heating leads to the dissociation of the NH(ads) species into atomic nitrogen (N(ads)) and hydrogen (H(ads)) above 320 K acs.orgacs.org. Upon annealing to higher temperatures, such as 800 K, atomic nitrogen is observed on the surface, indicating the potential for nitridation. The partially nitrided Al(111) surface can exhibit a specific LEED pattern indicative of AlN(0001) islands, which are observed to be Al-terminated and capped with hydrogen up to 700 K acs.orgacs.org.
Table 1: Desorption and Dissociation Temperatures of this compound on Al(111)
| Species/Process | Temperature (K) | Reference |
| Molecular HN₃ Desorption | 125 | acs.orgacs.org |
| Dissociative Chemisorption | 120 | acs.orgacs.org |
| NH(ads) Dissociation | > 320 | acs.orgacs.org |
| N₂(g) Desorption | 295 | acs.orgacs.org |
| H₂(g) Desorption | 615 | acs.orgacs.org |
| N(ads) Observed | 800 | acs.orgacs.org |
Interactions with Metal Oxides (e.g., TiO₂)
The interactions of this compound with metal oxide surfaces, such as titanium dioxide (TiO₂), are crucial for understanding surface reactions in catalysis and thin film deposition. Computational and experimental studies on the TiO₂ rutile (110) surface have elucidated the adsorption behavior of HN₃. First-principles calculations predict various adsorption geometries and energies for HN₃ and its derivatives, including HN₃-Ti(a), HN(N₂)-Ti(a), and N₃-Ti(a) nih.govnih.gov.
Experimental investigations using FTIR spectroscopy reveal distinct peaks associated with molecular adsorbates, such as end-on HN₃-Ti(a) and side-on HN(N₂)-Ti(a), as well as N₃-Ti(a) species nih.govnih.gov. The formation of stable adsorbates like N₃-Ti(a) with a predicted adsorption energy of 13 kcal/mol and Ti-N₂N(H)-O(a) with an energy of 36 kcal/mol has been identified nih.govnih.gov. These interactions are relevant for the deposition of nitride films, such as Indium Nitride (InN), when co-adsorbed with metalorganic precursors like trimethylindium (B1585567) (TMIn) on TiO₂ nanoparticles nih.gov.
Table 2: Adsorption Energies of this compound Species on TiO₂
| Adsorbate Species | Adsorption Energy (kcal/mol) | Reference |
| HN₃-Ti(a) (end-on) | ~ 5 | nih.gov |
| HN(N₂)-Ti(a) (side-on) | ~ 8 | nih.gov |
| N₃-Ti(a) | ~ 13 | nih.govnih.gov |
| Ti-N₂N(H)-O(a) | ~ 36 | nih.govnih.gov |
Formation of Nitride Thin Films
This compound serves as a valuable precursor for the synthesis of various nitride thin films, often demonstrating advantages over traditional precursors like ammonia (NH₃). In the context of Very-Low-Pressure Chemical Vapor Deposition (VLPCVD), this compound has been employed with trimethylgallium (B75665) to produce crystalline and strongly oriented gallium nitride (GaN) films on sapphire substrates at temperatures around 600 °C psu.edursc.org.
Furthermore, this compound has been utilized as an effective precursor for the low-temperature growth of ordered aluminum nitride (AlN) thin films on Al(111) surfaces acs.orgacs.org. It also functions as an efficient nitrogen source for the formation of silicon nitride (SiNₓ) thin films at low temperatures mdpi.com. These applications highlight HN₃'s utility in creating high-quality nitride materials for semiconductor applications psu.edursc.orgmdpi.comredalyc.org.
Table 3: Nitride Thin Film Formation Using this compound
| Nitride Film | Precursor Combination | Deposition Technique | Substrate | Key Findings | Reference |
| GaN | HN₃ + Trimethylgallium | VLPCVD | Sapphire | Crystalline, strongly oriented GaN films | psu.edursc.org |
| AlN | HN₃ | Low-Temp Growth | Al(111) | Ordered AlN(0001) thin films | acs.orgacs.org |
| SiNₓ | HN₃ | Low-Temperature | - | Efficient nitrogen source for SiNₓ films | mdpi.com |
| AlN | HN₃ + Trimethylaluminum | CVD | Quartz | AlN films with varying crystalline quality | redalyc.org |
Reactions with Organic Substrates and Ring-Opening Processes
This compound participates in several significant reactions with organic substrates, leading to the formation of nitrogen-containing heterocycles and functional group transformations. One notable reaction is the synthesis of 5-substituted-1H-tetrazoles through the cycloaddition of HN₃ with organic nitriles researchgate.net. Additionally, HN₃ can undergo ring-opening reactions with 2-oxazolines to yield β-azido-carboxamides researchgate.net.
The Schmidt reaction is a prominent transformation where this compound reacts with carbonyl compounds, including aldehydes, ketones, and carboxylic acids, to produce amines or amides with the expulsion of nitrogen gas wikipedia.orglibretexts.orgsinica.edu.tw. This reaction proceeds via intermediates such as azidohydrins or acyl azides, followed by rearrangement and hydrolysis libretexts.org. The Schmidt reaction has found applications in the synthesis of amino acids and complex amines within natural products libretexts.org. Furthermore, this compound, often generated in situ, participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 4-substituted-1,2,3-triazoles acs.org.
Table 4: Key Reactions of this compound with Organic Substrates
| Reaction Type | Reactants | Products | Reaction Description | Reference |
| Tetrazole Formation | HN₃ + Organic Nitriles | 5-Substituted-1H-tetrazoles | Dipolar cycloaddition | researchgate.net |
| Oxazoline Ring Opening | HN₃ + 2-Oxazolines | β-Azido-carboxamides | Ring opening and functionalization | researchgate.net |
| Schmidt Reaction (Ketones) | HN₃ + Ketones | Amides or Lactams | Carbonyl addition, rearrangement, and nitrogen expulsion | wikipedia.orglibretexts.orgsinica.edu.tw |
| Schmidt Reaction (Carboxylic Acids) | HN₃ + Carboxylic Acids | Amines | Formation of acyl azide, migration, hydrolysis | wikipedia.orglibretexts.orgsinica.edu.tw |
| CuAAC Reaction | HN₃ (in situ) + Terminal Alkynes | 4-Substituted-1,2,3-Triazoles | Copper-catalyzed 1,3-dipolar cycloaddition | acs.org |
| Ring Opening of Fluorenols | HN₃ + Fluoren-9-ols (with H₂SO₄) | Phenanthridines | Acid-mediated ring opening and rearrangement | researchgate.net |
Asymmetric Synthesis Applications
This compound plays a role in asymmetric synthesis, enabling the enantioselective preparation of chiral molecules. Chiral catalysts, such as (salen)Al(III) complexes, have been employed for the conjugate addition of this compound to unsaturated imides and α,β-unsaturated ketones, yielding β-amino acid derivatives and related compounds with high enantioselectivity mdpi.comacs.org. These methodologies offer pathways to synthetically versatile chiral building blocks.
Further advancements include the development of planar-chiral catalysts for the enantioselective addition of HN₃ to ketenes, leading to enantioenriched amines mit.edu. Organocatalytic approaches, utilizing tertiary amines with a mixture of trimethylsilyl azide (TMSN₃) and acetic acid, have also been reported for hydroazidation reactions mdpi.com. The strategic design of achiral counterions has also been shown to enhance the performance of chiral ligands in asymmetric catalysis involving azide additions nih.gov. However, the inherent toxicity and explosivity of this compound necessitate careful handling and the exploration of safer in situ generation methods mdpi.com.
Table 5: Asymmetric Synthesis Applications of this compound
| Reaction Type | Substrate Class | Catalyst Type | Product Class | Key Feature | Reference |
| Conjugate Hydroazidation | Unsaturated Imides | Chiral (salen)Al(III) complexes | β-Amino Acid derivs. | Enantioselective synthesis | mdpi.comacs.org |
| Asymmetric Hydroazidation | α,β-Unsaturated Ketones | Chiral (salen)Al(III) complexes | - | Enantioselective synthesis | mdpi.com |
| Enantioselective Ketene Addition | Hindered Ketenes | Planar-chiral catalysts | Enantioenriched Amines | High enantioselectivity | mit.edu |
| Organocatalytic Hydroazidation | α,β-Unsaturated Carbonyls | Tertiary Amines (with TMSN₃/AcOH) | β-Azido compounds | Metal-free catalysis | mdpi.com |
| Asymmetric Azide Addition | Nitroalkenes | Chiral Ligand + Achiral Counterion | Azido compounds | Performance enhancement | nih.gov |
Reactions with Reactive Species and Radicals
This compound and its derivatives can interact with various reactive species and radicals, influencing atmospheric chemistry and facilitating specific chemical transformations. The azide radical (N₃•) is a reactive species that can be formed from this compound. Studies have shown that the N₃ radical reacts efficiently with nitric oxide (NO) to produce nitrous oxide (N₂O) with a high yield researchgate.net.
In atmospheric chemistry, the reaction of this compound with hydroxyl radicals (HO•) is a significant tropospheric removal process researchgate.net. The oxidation of this compound by tetrachloroaurate(III) ion involves an inner-sphere mechanism, suggesting the formation of an intermediate complex prior to decomposition researchgate.net. Furthermore, the generation of nitrene intermediates from azides, which can undergo rearrangement reactions, is a known pathway involving this compound derivatives sinica.edu.tw. In biological contexts, nitrogen-centered radicals derived from azidonucleosides can be formed, and this compound can react with thiyl radicals to yield nitrogen gas and sulfinylimine radicals mdpi.com.
Kinetics and Mechanisms of Reactions with Hydroxyl Radicals (HO•)
The reaction kinetics and mechanisms involving this compound and hydroxyl radicals (HO•) are of interest for atmospheric chemistry. Ab initio molecular orbital calculations and canonical variational transition state theory have been employed to investigate the atmospheric photooxidation of HN₃ by HO• researchgate.net. The rate constant for the reaction between hydroxyl radicals and this compound (HO• + HN₃) has been determined to be approximately (3.9 ± 0.8) x 10⁻¹² cm³ molecule⁻¹ s⁻¹ researchgate.net.
Based on this rate constant and an estimated diurnally averaged hydroxyl radical concentration of 10⁶ molecule cm⁻³, the atmospheric lifetime of this compound with respect to HO• oxidation is calculated to be around 2-3 days researchgate.net. The N₃ radical, a product of this reaction, exhibits further reactivity, notably reacting efficiently with NO to produce N₂O researchgate.net.
Table 6: Kinetics of the Reaction between Hydroxyl Radicals and this compound
| Reactants | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) | Atmospheric Lifetime | Reference |
| HO• + HN₃ | (3.9 ± 0.8) x 10⁻¹² | 200–3000 | ~ 2-3 days | researchgate.net |
Reactions of the Azide Radical (N₃•)
The azide radical (N₃•) is a transient species crucial in various chemical processes, including atmospheric chemistry and synthetic organic transformations. It is typically generated through single-electron transfer (SET) processes, homolytic cleavage of precursors, or via chemical methods, photoredox, or electrochemical catalysis. The N₃• radical exhibits unique reactivity, acting as a potent one-electron oxidant and possessing capabilities for addition and intermolecular hydrogen atom transfer (HAT).
Generation and Fundamental Reactivity: The azide radical can be formed from this compound (HN₃) or azide ions (N₃⁻) through oxidation, often by hydroxyl radicals (HO•). It is also generated from the photolysis of HN₃. The N₃• radical is isoelectronic with species like CO₂⁺ and possesses a linear, symmetrical structure. Its reactivity profile includes acting as a strong one-electron oxidant in aqueous solutions, with a reported reduction potential (E⁰) for the N₃•/N₃⁻ couple of 1.33 ± 0.01 V. Beyond electron transfer, N₃• can also undergo addition reactions to organic compounds containing double bonds.
Reactions with Inorganic Species: The reactions of the azide radical with various inorganic molecules have been extensively studied, particularly in the context of atmospheric chemistry. The N₃• radical reacts efficiently with nitric oxide (NO), producing nitrogen gas (N₂) and nitrous oxide (N₂O) with a high yield. Its reaction with nitrogen dioxide (NO₂) also yields N₂O, though at a slower rate. Reactions with carbon monoxide (CO) have not shown conclusive evidence of significant interaction under certain conditions. The reaction of N₃• with molecular oxygen (O₂) is extremely slow, with a rate constant reported as k < 6 x 10⁻²⁰ cm³ molecule⁻¹ s⁻¹. Reactions with halogens, such as chlorine (Cl₂), also occur with low rate constants (< 5 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹). The rate coefficient for the reaction of chlorine atoms with this compound (Cl + HN₃) is (1.0 ± 0.2) x 10⁻¹² cm³ molecule⁻¹ s⁻¹.
Reactions with Metal Complexes: The azide radical also participates in reactions with metal complexes. Investigations into its reaction with iron(II) complexes reveal rate constants of (3.2 ± 1.0) x 10⁶ dm³ mol⁻¹ s⁻¹ for iron(II) aquo complexes and (5.2 ± 0.5) x 10⁸ dm³ mol⁻¹ s⁻¹ for iron(II) azide complexes. These interactions can lead to the formation of novel iron(II)-complexed azide radicals, which subsequently undergo intramolecular electron transfer.
Role in Organic Transformations: In synthetic organic chemistry, the azide radical is employed in various transformations. It facilitates the direct addition onto unsaturated bonds, enabling the simultaneous construction of C–N bonds with other C–X bonds. Furthermore, its ability to generate O- or C-centered radicals via electron transfer and intermolecular HAT processes is well-documented, contributing to C–H functionalization strategies. Transition metals can catalyze azidation reactions by generating the azide radical or metal-azide species.
Table 1: Key Reactions and Rate Constants of the Azide Radical (N₃•)
| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Notes |
| HO• + HN₃ | (3.9 ± 0.8) x 10⁻¹² | Generates N₃• radical |
| N₃• + NO | (2.9 ± 0.3) x 10⁻¹² | Forms N₂O and N₂ |
| N₃• + NO₂ | (1.9 ± 0.2) x 10⁻¹² | Forms NO and N₂O |
| N₃• + CO | (1.8 ± 0.2) x 10⁻¹² | No significant reaction observed under certain conditions |
| N₃• + O₂ | < 6 x 10⁻²⁰ | Extremely slow |
| Cl• + HN₃ | (1.0 ± 0.2) x 10⁻¹² | |
| N₃• + Fe(II) aquo complex | (3.2 ± 1.0) x 10⁶ | Forms iron(II)-complexed azide radical |
| N₃• + Fe(II) azide complex | (5.2 ± 0.5) x 10⁸ | Forms iron(II)-complexed azide radical |
Table 2: Spectroscopic and Kinetic Data for Azide Radical Species
| Property/Species | Value | Notes |
| N₃• / N₃⁻ Redox Potential | E⁰ = 1.33 ± 0.01 V | Standard reduction potential |
| N₃• Extinction Coefficient | ε₂₇₈ = 2.3 x 10⁴ M⁻¹cm⁻¹ | At 278 nm in aqueous solution |
| N₃• Decay Kinetics | Second-order kinetics | Observed in condensed phase |
| (Fe²⁺N₃•)⁻ Absorption | λmax = 300 nm (ε = 1700 dm³ mol⁻¹cm⁻¹) | Characteristic optical absorption of iron(II)-complexed azide radical |
| (Fe²⁺N₃•)⁻ Absorption | λmax = 410 nm (ε = 1100 dm³ mol⁻¹cm⁻¹) | Characteristic optical absorption of iron(II)-complexed azide radical |
| Intramolecular ET rate | (1.2 ± 0.3) x 10⁴ s⁻¹ | For (Fe²⁺N₃•)⁻ |
| Intramolecular ET rate | (5.4 ± 0.4) x 10⁴ s⁻¹ | For [(Fe²⁺N₃•)(OH⁻)]⁻ |
Formation of Imine Radicals
In the context of this compound chemistry, the term "imine radical" commonly refers to the imidyl radical, NH. This radical species has been identified as an intermediate or product during the decomposition of this compound, particularly under conditions involving electrical discharges or photolysis.
Identification of Imine Radicals: Infrared spectroscopic studies of solids formed from the glow-discharge decomposition of this compound have led to the inference of the presence of the imine radical, NH. These investigations analyzed condensed products at low temperatures, identifying species such as HN₃, NH₄N₃, NH₃, N₂H₂, and (NH)ₓ, alongside the inferred NH radical. The formation of NH radicals has also been observed in the reaction of hydrogen atoms with the azide radical (H + N₃ → NH + N₂) and in electrical discharge studies of this compound. The photolysis of HN₃ vapor has also been shown to produce NH radicals.
Formation Pathways: The formation of NH radicals from this compound is primarily associated with its decomposition pathways. Electrical discharges through this compound vapor can lead to fragmentation, generating various nitrogenous species, including the NH radical. The photolysis of HN₃ vapor, particularly at wavelengths around 313 nm, also yields NH radicals, often in an electronically excited state (NH(a¹Δ)). Thermal decomposition of HN₃ can also produce NH radicals, though it is noted as a less clean source due to heterogeneity and secondary radical reactions. It is important to distinguish the formation of the NH radical from the formation of imines (compounds with a C=N bond), which are typically produced through the condensation of primary amines with aldehydes or ketones.
List of Compounds Mentioned:
this compound (HN₃)
Azide radical (N₃•)
Hydroxyl radical (HO•)
Nitric oxide (NO)
Nitrogen dioxide (NO₂)
Carbon monoxide (CO)
Oxygen (O₂)
Chlorine (Cl₂)
Ammonia (NH₃)
Ammonium azide (NH₄N₃)
Dinitrogen (N₂)
Nitrous oxide (N₂O)
Iron(II) complex
Iron(III) species
Imine radical (NH)
Diatomic nitrogen (N)
Nitrogen atom (N)
Hydrogen atom (H)
Chlorine atom (Cl)
Carbon dioxide (CO₂)
Propylene (C₃H₆)
Ethane (C₂H₆)
Methane (CH₄)
Ethylene (C₂H₄)
Hydrogen (H₂)
Methyl azide (CH₃N₃)
Acetonitrile (CH₃CN)
Theoretical and Computational Chemistry Studies
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) methods are foundational in modern computational chemistry, providing high-fidelity predictions of molecular properties. For hydrazoic acid, these techniques have been extensively applied to map its electronic structure, geometry, and energy landscape.
Computational studies employing ab initio and Density Functional Theory (DFT) methods have been instrumental in elucidating the molecular structure and energetics of this compound (HN₃) aip.orgnih.govdntb.gov.uaresearchgate.net. These calculations reveal HN₃ to possess a planar structure with Cs symmetry aip.orgnih.govresearchgate.net. Key structural parameters, such as bond angles, have been precisely determined through these theoretical investigations. For instance, DFT calculations place the H-N-N angle at approximately 109° aip.org, while the N-N-N angle has been computed to be around 172.45° via DFT, with variations like 169.54° (initial ReaxFF) and 172.17° (refined ReaxFFHN3) also reported in related force field development studies huji.ac.il. Further DFT analysis indicates an H-N-N angle of approximately 105.34° huji.ac.il. Energetic aspects, including dissociation pathways, have also been explored; ab initio calculations estimate the dissociation energy of this compound to be around -8 kcal/mol, accompanied by a potential barrier to dissociation of approximately 30 kcal/mol researchgate.net. Investigations into both spin-allowed and spin-forbidden decomposition pathways further characterize its energetic landscape dntb.gov.ua.
The simulation of vibrational spectra for this compound is a significant application of computational chemistry, with DFT methods providing results that closely match experimental observations nih.govacs.orgcas.cz. Ab initio calculations have yielded detailed vibrational frequencies for HN₃, including the N-H stretch at approximately 3542 cm⁻¹, the NN stretch at around 2292 cm⁻¹, the N=N stretch at 1253 cm⁻¹, the N=N-H bend at 1133 cm⁻¹, the NN-N bend at 549 cm⁻¹, and the N-N torsion at 577 cm⁻¹ cas.cz. The antisymmetric N₃ stretching vibration, a key spectral feature, has been computed via DFT to be around 2003 cm⁻¹, showing good agreement with experimental gas-phase measurements aip.orgacs.org. These computational efforts provide critical data for understanding the bonding and molecular dynamics of HN₃ nih.gov.
Density Functional Theory (DFT) has been extensively utilized to compute the adsorption energies and elucidate the interaction mechanisms of this compound on various surfaces, such as TiO₂ and graphyne acs.orgnih.govpku.edu.cnacs.orgnih.gov. On TiO₂ surfaces, different adsorption configurations have been analyzed, with the N₃-Ti(a) configuration yielding a predicted adsorption energy of 13 kcal/mol, indicative of a stable adsorbate nih.gov. Less stable molecular adsorbates, such as end-on HN₃-Ti(a) and side-on HN(N₂)-Ti(a), exhibit lower adsorption energies of 5 kcal/mol and 8 kcal/mol, respectively nih.gov. Stronger binding has been observed for species like Ti-N₂N(H)-O(a), with calculated adsorption energies up to 36 kcal/mol nih.gov. Studies focusing on TiO₂ rutile (110) have detailed adsorption energies for configurations like HN₃-Ob(a) (-5 kcal/mol), H(N₂)-Ob(a) (-8 kcal/mol), and Ti-NN(H)-Ob(a) (-36 kcal/mol), illustrating specific interactions with surface sites nih.govacs.org. Investigations on graphyne surfaces indicate a weak interaction between HN₃ and pristine graphyne, with an optimal distance of 2.884 Å between a surface carbon atom and the HN₃ hydrogen atom pku.edu.cn. These findings are significant for the potential application of these materials in sensor design pku.edu.cn.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations, particularly when employing reactive force fields, allow for the study of chemical reactions and dynamic processes in complex systems over longer timescales than ab initio methods.
The development of a reactive force field (ReaxFF) for this compound represents a key computational advancement for modeling its behavior in high-energy chemical environments huji.ac.ilresearchgate.net. This force field has been meticulously parameterized and validated against results obtained from Density Functional Theory (DFT) calculations huji.ac.ilresearchgate.net. The parameterization process involves training the ReaxFF on extensive DFT datasets, encompassing bond dissociation energies, valence angles, heats of formation, and reaction barriers relevant to nitrogen-hydrogen chemistry huji.ac.il. The resulting ReaxFF force field accurately reproduces DFT-derived energies and structures, effectively bridging the gap between high-level quantum chemical methods and large-scale molecular dynamics simulations huji.ac.ilresearchgate.netmdpi.com. Validation studies confirm the force field's performance by comparing its predictions to DFT data for various decomposition routes of HN₃ huji.ac.il. While generally robust, some deviations, particularly for bimolecular reaction pathways, have been identified, underscoring the ongoing refinement of such models huji.ac.il.
Reactive molecular dynamics (RMD) simulations, predominantly utilizing the developed ReaxFF force field, are crucial for investigating the detonation chemistry and other high-energy chemical events involving this compound huji.ac.il. These simulations provide direct insights into the initial chemical processes that govern the decomposition of liquid HN₃ under extreme conditions, such as those encountered during detonation huji.ac.il. The outcomes from these RMD simulations have demonstrated strong consistency with results derived from tight-binding DFT molecular dynamics and thermodynamic calculations huji.ac.il. Furthermore, ReaxFF-MD simulations enable the prediction of activation energies and volumes across a wide spectrum of temperatures and initial material compressions, thereby offering critical understanding of HN₃ decomposition kinetics and mechanisms huji.ac.il. Alternative simulation approaches, such as those employing ChIMES based on Chebyshev polynomial expansion, also contribute by accurately reproducing DFT-MD simulations of HN₃, facilitating the exploration of its complex potential energy surface under various conditions aip.org.
Potential Energy Surface (PES) Mapping
The study of chemical reactions and molecular transformations often relies on understanding the potential energy surface (PES), which maps the potential energy of a system as a function of its atomic coordinates. For a reaction involving multiple atoms, the PES can be visualized as a multi-dimensional landscape where minima represent stable molecular configurations and saddle points correspond to transition states, indicating the lowest energy pathway between reactants and products. Computational methods, such as Density Functional Theory (DFT), are instrumental in calculating these energy landscapes.
Theoretical studies have explored the potential energy surfaces associated with the decomposition of this compound. For instance, calculations have been performed to map out the reaction pathways and identify transition states for unimolecular decomposition processes, such as the dissociation into H and N₃ radicals researchgate.netias.ac.in. These investigations involve calculating the energies of various molecular geometries, including minima and saddle points, to elucidate the reaction mechanism and energetics researchgate.netias.ac.in. Advanced computational techniques, including ab initio methods and the refinement of energies with methods like MRCI(Q) and CBS extrapolation, have been employed to analyze the structure and energetics of both ground and excited states of HN₃, as well as to calculate minima and transition states on its ground-state PES ias.ac.in. These PES calculations are fundamental to understanding the kinetics and dynamics of HN₃'s reactivity, including its photodissociation ias.ac.innist.gov.
Charge Transfer Analysis in Adsorption Systems
Computational studies have investigated the adsorption of this compound (HN₃) onto various surfaces, providing insights into the electronic interactions and charge transfer dynamics. A notable study examined the adsorption of HN₃ on a pristine graphyne sheet using DFT with the generalized gradient approximation (GGA) and van der Waals dispersion corrections capes.gov.brhuji.ac.ilnih.gov.
The analysis revealed significant changes in the electronic properties of graphyne upon HN₃ adsorption. Pristine graphyne, an intrinsic semiconductor, possesses a band gap of 0.453 eV and a zero dipole moment capes.gov.brhuji.ac.ilnih.gov. Upon adsorption, HN₃ interacts with the graphyne, leading to a slight decrease in the band gap to 0.424 eV capes.gov.brhuji.ac.ilnih.gov. Crucially, charge transfer analysis indicated that the HN₃-adsorbed graphyne system transitions to behaving as an n-type semiconductor capes.gov.brhuji.ac.ilnih.gov. This interaction also resulted in an increase in the electrical conductivity of the graphyne and induced a dipole moment in the system, which was previously absent capes.gov.brhuji.ac.ilnih.gov. The optimal adsorption distance between a carbon atom of the graphyne sheet and a hydrogen atom of the HN₃ molecule was calculated to be 2.884 Å huji.ac.ilnih.gov. These findings highlight how charge transfer during adsorption can fundamentally alter the electronic characteristics of materials, suggesting potential applications in sensor technology for HN₃ detection capes.gov.brhuji.ac.ilnih.gov.
Adsorption of HN₃ on Graphyne: Electronic Property Changes
| Property | Pristine Graphyne | HN₃-Adsorbed Graphyne |
| Band Gap (eV) | 0.453 | 0.424 |
| Semiconductor Type | Intrinsic | n-type |
| Electrical Conductivity | Lower | Higher |
| Dipole Moment | Zero | Non-zero |
Theoretical Analysis of Unimolecular Reaction Rates
The theoretical analysis of unimolecular reaction rates for this compound is critical for understanding its decomposition mechanisms and energetic properties. Computational methods, including reactive force fields (ReaxFF) and DFT, have been employed to model these processes.
One significant unimolecular decomposition channel for HN₃ is its fragmentation into a hydrogen atom (H) and an azide (B81097) radical (N₃). Theoretical calculations using an initial ReaxFF force field predicted the activation energy for this pathway to be approximately 76.0 kcal/mol, which showed deviations of up to 10-20 kcal/mol compared to DFT values of around 93.2 kcal/mol researchgate.net. More advanced, newly developed ReaxFF models have demonstrated improved accuracy in reproducing both unimolecular and bimolecular reaction channels of HN₃ researchgate.net.
Experimental studies have also provided benchmarks for theoretical analyses. The thermal decomposition of this compound has been studied, yielding an experimental activation energy of 31 kcal/mol nist.gov. Theoretical estimations for the activation energy of the HN₃ → NH + N₂ pathway suggest it must be at least 39 kcal/mol nist.gov. These theoretical and experimental data points are crucial for validating computational models and gaining a comprehensive understanding of HN₃'s intrinsic reactivity and decomposition kinetics.
Comparison of Theoretical and Experimental Activation Energies for HN₃ Decomposition
| Decomposition Pathway | Theoretical Method | Activation Energy (kcal/mol) | Experimental Value (kcal/mol) | Reference |
| HN₃ → H + N₃ | ReaxFF (initial) | ~76.0 | - | researchgate.net |
| HN₃ → H + N₃ | DFT | ~93.2 | - | researchgate.net |
| General Decomposition | - | ~37 (estimated) | 31 | nist.gov |
| HN₃ → NH + N₂ | - | ≥39 (estimated) | - | nist.gov |
Applications in Advanced Chemical Synthesis and Materials Science
Reagent in Organic Synthesis
In the realm of organic chemistry, hydrazoic acid is a key reactant in a variety of transformations that introduce nitrogen into molecular frameworks, enabling the synthesis of complex and valuable compounds.
This compound is a fundamental building block for synthesizing nitrogen-rich heterocyclic compounds, most notably tetrazoles. bohrium.com The primary method for creating 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between this compound (or its azide (B81097) salts) and organic nitriles. bohrium.comresearchgate.net This reaction is a cornerstone in medicinal chemistry, as the tetrazole group is a well-regarded bioisostere for the carboxylic acid functional group. nih.gov
The Ugi–Azide reaction, a variation of the Ugi multicomponent reaction, employs this compound in place of a carboxylic acid to produce 1,5-disubstituted tetrazoles. libretexts.org This method is valued for its efficiency in creating complex molecules in a single step under mild conditions. libretexts.org The synthesis of bis-heterocycles containing both tetrazole and triazole moieties has been successfully achieved using this strategy. libretexts.org To mitigate the risks associated with the volatility and explosiveness of this compound, modern synthetic methods often generate it in situ. nih.gov This can be accomplished by mixing sodium azide with an acid, or by using trimethylsilyl (B98337) azide with an alcohol like methanol (B129727) in continuous flow reactors, which allows for safe reactions at high temperatures and pressures. nih.govbyjus.com
| Reaction Type | Reactants | Product Class | Key Features |
|---|---|---|---|
| [3+2] Cycloaddition | This compound + Organic Nitrile | 5-Substituted-1H-Tetrazoles | Common method for tetrazole synthesis; often uses zinc salts as catalysts. researchgate.netnih.gov |
| Ugi–Azide Reaction | Aldehyde/Ketone + Amine + Isocyanide + this compound | 1,5-Disubstituted Tetrazoles | A multicomponent reaction providing rapid access to complex tetrazoles. libretexts.org |
| Continuous Flow Synthesis | In situ generated this compound + Nitrile | 5-Substituted-1H-Tetrazoles | Allows for safe use of HN₃ at high temperatures, improving reaction rates and yields. nih.gov |
This compound is the defining reagent in the Schmidt reaction, a powerful rearrangement process for synthesizing amines and amides from carbonyl compounds. jk-sci.comwikipedia.org This organic reaction involves the treatment of aldehydes, ketones, or carboxylic acids with this compound in the presence of a strong acid catalyst. wikipedia.org
When a carboxylic acid is the substrate, the reaction yields a primary amine with the loss of one carbon atom as carbon dioxide. consensus.app The mechanism involves the formation of an acylium ion, which then reacts with this compound. wikipedia.org The resulting intermediate undergoes rearrangement, losing dinitrogen gas to form an isocyanate, which is subsequently hydrolyzed to the amine. wikipedia.org
If a ketone is used as the starting material, the Schmidt reaction produces an amide. jk-sci.com The mechanism begins with the addition of this compound to the protonated carbonyl group. wikipedia.org Following the elimination of water, an alkyl or aryl group migrates from the carbon to a nitrogen atom, leading to the formation of the amide after hydrolysis. wikipedia.org This reaction is particularly useful for synthesizing hindered or cyclic amides. wikipedia.org The Schmidt reaction is mechanistically related to the Curtius rearrangement, but the Schmidt reaction generates the key acyl azide intermediate in situ from a carboxylic acid and this compound. consensus.app
| Starting Material | Product | Rearrangement Type | Description |
|---|---|---|---|
| Carboxylic Acid | Primary Amine | Schmidt Rearrangement | The R-group of the carboxylic acid migrates to nitrogen, with loss of CO₂ and N₂. wikipedia.org |
| Ketone | Amide | Schmidt Rearrangement | One of the R-groups from the ketone migrates to nitrogen, resulting in an amide. jk-sci.com |
| Aldehyde | Nitrile | Schmidt Rearrangement | The reaction can yield nitriles, though formamide (B127407) can be a side product. |
The application of this compound extends to the field of stereoselective synthesis, where it is used to create chiral molecules with a high degree of enantiomeric purity. researchgate.net Catalytic methods have been developed for the asymmetric addition of this compound to various prochiral substrates. These transformations are crucial for synthesizing enantiopure building blocks for pharmaceuticals and other complex organic molecules.
One notable application is the catalytic enantioselective addition of this compound to ketenes. researchgate.net This reaction, facilitated by a planar-chiral catalyst, provides a route to enantioenriched amines. researchgate.net Another significant area is the asymmetric conjugate addition of this compound to α,β-unsaturated compounds. Using chiral catalysts, such as (Salen)Al complexes, this compound can add to unsaturated imides and ketones to produce β-azido products, which are precursors to valuable β-amino acids. researchgate.net These reactions enable the installation of an azide group in a stereocontrolled manner, which can then be converted to an amine, providing access to chiral nitrogen-containing derivatives. rsc.org
| Transformation Type | Substrate | Catalyst Type | Product Class |
|---|---|---|---|
| Catalytic Enantioselective Addition | Ketenes | Planar-chiral catalyst | Enantioenriched Amines. researchgate.net |
| Asymmetric Conjugate Addition | α,β-Unsaturated Imides | Chiral (Salen)Al Complex | Chiral β-Azido Imides (precursors to β-amino acids). researchgate.net |
| Asymmetric Conjugate Addition | α,β-Unsaturated Ketones | Chiral (Salen)Al Complex | Chiral β-Azido Ketones. |
Precursor for Nitridation Processes in Materials Science
Beyond organic synthesis, this compound is employed as a nitrogen source in materials science for the formation of high-performance ceramic films, particularly silicon nitride.
This compound is an effective precursor for the nitridation of silicon surfaces to produce silicon nitride (Si₃N₄) films. Silicon nitride is a ceramic material valued in the microelectronics industry for its properties as an insulator and passivation layer. Traditional methods for producing Si₃N₄ films often require very high temperatures. The use of this compound can enable the formation of these films at significantly lower temperatures compared to more common precursors like ammonia (B1221849).
Studies using surface science techniques have elucidated the mechanism of Si₃N₄ formation from this compound. At low temperatures (around 120 K), HN₃ molecularly adsorbs onto the silicon crystal surface. As the temperature is increased to around 270 K, the adsorbed this compound begins to decompose into adsorbed NH and N₂ species. Further heating to between 580 K and 800 K causes the NH species to dissociate into surface-bound hydrogen and nitrogen atoms. Above 800 K, the hydrogen atoms recombine and desorb as H₂, leaving nitrogen on the surface, which then forms a silicon nitride layer. At sufficiently high temperatures (e.g., 1330 K), a crystalline Si₃N₄ film is formed.
| Temperature Range | Surface Process | Resulting Species |
|---|---|---|
| ~120 K | Molecular Adsorption | HN₃(a). |
| ~270 K | Decomposition | NH(a) + N₂(a). |
| 580 K - 800 K | Dissociation | N(a) + H(a). |
| > 800 K | Desorption & Film Formation | H₂(g) + Si₃N₄(s). |
Growth of Aluminum Nitride (AlN) Thin Films
This compound is utilized as a nitrogen precursor in low-pressure chemical vapor deposition (LPCVD) for the growth of III/V-nitride films, a category that includes aluminum nitride (AlN). nycu.edu.tw This method involves the use of organometallic compounds as the source for the group III element (e.g., aluminum) and this compound as the nitrogen source. nycu.edu.tw The deposition is conducted under low-pressure conditions, typically between 10⁻⁵ and 10⁻⁶ Torr. nycu.edu.tw While specific studies on AlN growth often focus on more common precursors like ammonia (NH₃) and hydrazine (B178648) (N₂H₄) for atomic layer deposition (ALD) and chemical vapor deposition (CVD), the use of this compound presents an alternative pathway for nitride film synthesis. nycu.edu.twvut.czmdpi.com The successful deposition of other nitride films such as gallium nitride (GaN) and indium nitride (InN) using HN₃ underscores its viability as a nitrogen source for this class of materials. nycu.edu.tw
Nitridation of Other Semiconductor and Metal Surfaces
This compound has been effectively employed as a nitrogen source for the nitridation of semiconductor surfaces, most notably silicon (Si). github.io This process is critical for creating thin silicon nitride (Si₃N₄) layers, which are essential dielectric and passivation materials in microelectronics. Research has shown that this compound adsorbs molecularly onto Si(100) surfaces at low temperatures (around 120 K). github.io
Upon controlled heating, the adsorbed HN₃ molecules undergo a series of decomposition reactions. As the surface temperature is increased from 120 K to 250 K, HN₃ begins to decompose into N₂ and an NH radical. github.io Further annealing of the surface to temperatures between 580 K and 800 K causes the NH radical to dissociate, producing nitrogen (N) and hydrogen (H) atoms on the surface. github.io The hydrogen atoms eventually desorb from the surface at temperatures above 800 K, while the nitrogen atoms remain and bond with the silicon to form a stable silicon nitride layer at approximately 1350 K. github.io This process has been studied and confirmed using various surface science techniques, including High-Resolution Electron Energy Loss Spectroscopy (HREELS), X-ray Photoelectron Spectroscopy (XPS), and Auger Electron Spectroscopy (AES). github.io
| Temperature Range | Observed Process | Key Species on Surface |
|---|---|---|
| ~120 K | Molecular Adsorption | HN₃ |
| 120 K - 250 K | Decomposition & Desorption | N₂, NH |
| 580 K - 800 K | NH Dissociation | N, H |
| > 800 K | H Desorption | N |
| ~1350 K | Silicon Nitride Formation | Si₃N₄ |
Role in Gas-Phase Laser Systems (e.g., Iodine Lasers)
This compound is a key chemical reagent in the operation of the All Gas-Phase Iodine Laser (AGIL). The AGIL is a chemical laser that, like the more established Chemical Oxygen Iodine Laser (COIL), operates on the near-infrared electronic transition of atomic iodine at a wavelength of 1.315 μm.
The fundamental principle of AGIL involves a chemical reaction between chlorine atoms and gaseous this compound. This reaction produces electronically excited chloronitrene (NCl) molecules. These excited NCl molecules then transfer their energy to ground-state iodine atoms, pumping them to an excited state. The subsequent relaxation of these excited iodine atoms to their ground state results in the emission of laser radiation.
The use of gaseous this compound provides the AGIL with significant advantages over the COIL system, which relies on a liquid basic hydrogen peroxide solution. Because all the chemical reagents in an AGIL are in the gas phase, the system is lighter and easier to manage, particularly in zero-gravity environments, making it a promising technology for aerospace applications.
| Feature | All Gas-Phase Iodine Laser (AGIL) | Chemical Oxygen Iodine Laser (COIL) |
|---|---|---|
| Energy Source Reaction | Reaction of chlorine atoms with gaseous this compound (HN₃) to produce excited NCl. | Reaction of liquid basic hydrogen peroxide with chlorine gas to produce excited singlet oxygen. |
| Lasing Medium | Gaseous Iodine. | Gaseous Iodine. |
| Operating Wavelength | 1.315 μm. | 1.315 μm. |
| Phase of Reagents | All gas-phase. | Gas-liquid hybrid. |
| Key Advantages | Lighter weight, easier to handle, suitable for zero-gravity applications. | Mature technology. |
Environmental Chemistry and Atmospheric Fate
Tropospheric Lifetime and Degradation Pathways
Hydrazoic acid (HN₃) is removed from the troposphere primarily through two main degradation pathways: photolysis by sunlight and oxidation by hydroxyl radicals (HO•). researchgate.netacs.org The combination of these processes results in a relatively short atmospheric lifetime for the compound.
Photolysis Mechanisms and Quantum Yields
The photolysis of this compound involves its decomposition upon absorption of ultraviolet (UV) radiation. The ultraviolet absorption spectrum of HN₃ features a maximum absorption near 262 nm and extends to at least 360 nm. researchgate.netacs.org The primary photodissociation process upon absorption of a photon (hν) is the cleavage of the H-N bond, leading to the formation of an imidogen (B1232750) radical (NH) and a molecule of nitrogen (N₂). oipub.comoup.com
HN₃ + hν → NH + N₂
Studies at a wavelength of 313 nm indicate that the primary product is the electronically excited imidogen radical, NH(a¹Δ). oipub.comoup.com The quantum yield for the primary photodissociation process has been shown to be approximately 1 at 351 nm. researchgate.netacs.org However, the quantum yield for the formation of specific products, such as hydrogen atoms, varies significantly with the photolysis wavelength. researchgate.net
| Wavelength (nm) | Quantum Yield (φ) | Product Channel |
|---|---|---|
| 351 | ~1.0 | Overall Dissociation |
| 266 | 0.04 | H + N₃ |
| 248 | 0.20 | H + N₃ |
| 193 | 0.14 | H + N₃ |
Data sourced from multiple studies. researchgate.netacs.org
Reaction Kinetics with Atmospheric Oxidants (e.g., HO radical)
The reaction with the hydroxyl (HO•) radical is a key gas-phase loss process for this compound in the atmosphere. This reaction proceeds via hydrogen abstraction, producing an azide (B81097) radical (•N₃) and a water molecule.
HN₃ + HO• → •N₃ + H₂O
The rate coefficient for this reaction has been determined using relative rate methods. researchgate.net The measured rate constant is significantly larger than some earlier measurements, highlighting its importance as an atmospheric sink. researchgate.net
| Reactant | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Temperature (K) |
|---|---|---|
| HO• | (3.9 ± 0.8) x 10⁻¹² | 298 |
Data sourced from Orlando and Tyndall. researchgate.netacs.org
Environmental Transformations of Related Nitrogen Species
The degradation of this compound leads to the formation of reactive nitrogen species, namely the imidogen (NH) and azide (•N₃) radicals, whose subsequent reactions are important for atmospheric chemistry.
The imidogen radical (NH), formed from the photolysis of HN₃, is thought to react rapidly with atmospheric oxygen (O₂) to produce nitric oxide (NO) and a hydroxyl radical (HO•). acs.org
The azide radical (•N₃), the product of the reaction between HN₃ and HO•, undergoes further transformations. It reacts efficiently with nitric oxide (NO) to produce dinitrogen monoxide (N₂O) with a 100% yield. acs.org The reaction of •N₃ with nitrogen dioxide (NO₂) is slower but appears to generate both NO and N₂O. acs.org In contrast, no reaction has been observed between the azide radical and carbon monoxide (CO). acs.org The reaction of the •N₃ radical with molecular oxygen (O₂) has been found to be extremely slow, with an upper limit for the rate coefficient of k < 6 × 10⁻²⁰ cm³ molecule⁻¹ s⁻¹, though its potential occurrence in the atmosphere cannot be completely ruled out. acs.org
Advanced Analytical Techniques for Research
Spectroscopic Methods for In Situ and Ex Situ Analysis
Spectroscopic techniques are indispensable for the detailed investigation of hydrazoic acid (HN₃), providing insights into its molecular structure, bonding, and reactivity both in the gas phase and on surfaces. These methods allow for real-time (in situ) monitoring of reactions and detailed characterization of stable and intermediate species under various conditions.
High-Resolution Vibrational Spectroscopy (e.g., HREELS, FTIR)
Vibrational spectroscopy probes the discrete energy levels associated with the vibrations of atoms within a molecule. High-resolution techniques are particularly valuable for elucidating the structure and bonding of this compound and its reaction intermediates.
High-Resolution Electron Energy Loss Spectroscopy (HREELS) is a surface-sensitive technique used to study the vibrations of molecules adsorbed on solid surfaces. scientaomicron.com In studies of this compound on single-crystal silicon surfaces, HREELS has been instrumental in identifying the molecularly adsorbed species and tracking its subsequent dissociation. dtic.mil For instance, on a Si(100) surface at 120 K, HREELS spectra clearly show peaks corresponding to the fundamental vibrational modes of molecular HN₃. dtic.mil The assignments of these modes are often confirmed by isotopic substitution with deuterium (B1214612) (DN₃). dtic.mil Upon annealing, HREELS can monitor the disappearance of HN₃ modes and the emergence of new peaks corresponding to dissociation products like N₂ and NH species, and eventually the formation of silicon nitride. dtic.mil
Fourier-Transform Infrared (FTIR) Spectroscopy is another powerful vibrational spectroscopy technique applicable to gas, liquid, and solid samples, as well as adsorbed species. Gas-phase FTIR studies of HN₃ and its isotopologues have provided precise data on their vibrational frequencies. aip.org These studies reveal strong vibration-rotation interactions. aip.org Attenuated total reflectance (ATR)-FTIR has been used to study the interaction of gaseous HN₃ with materials like single-walled carbon nanotubes (SWNTs), showing that under ambient conditions, HN₃ can react with residual metal catalysts in the SWNTs to form metal azides. researchgate.net In atmospheric chemistry research, FTIR spectroscopy is used in environmental chambers to analyze the end-products of reactions involving the •N₃ radical, which is formed from the reaction of hydroxyl radicals (HO•) with HN₃. researchgate.netnih.gov
A comparison of vibrational frequencies for molecular HN₃ obtained from HREELS and gas-phase IR studies highlights the utility of these techniques.
Interactive Table: Vibrational Frequencies of this compound (HN₃)
| Vibrational Mode | HREELS on Si(100) (meV) dtic.mil | Gas-Phase IR (cm⁻¹) aip.org | Converted IR (meV) |
| N₃ Asymmetric Stretch | 272 | ~2140 | ~265.3 |
| N₃ Symmetric Stretch | 163 | ~1273 | ~157.9 |
| HN-NN Stretch | 153 (shoulder) | - | - |
| H-N₃ Stretch / HN Bending | 415 (broad) | ~3336 (H-N Stretch) | ~413.6 |
| NNN Bend | 56 | ~527 | ~65.3 |
Note: Conversion from cm⁻¹ to meV is approximate (1 meV ≈ 8.0655 cm⁻¹). HREELS values are for HN₃ adsorbed on a Si(100) surface at 120 K. Gas-phase IR values are for isolated molecules. The "H-N₃ Stretch" in HREELS is a broad peak likely encompassing multiple modes.
Photoelectron Spectroscopy (XPS, UPS) for Surface States
Photoelectron spectroscopy provides information about the electronic structure and elemental composition of a material's surface. rutgers.eduazooptics.com It is based on the photoelectric effect, where irradiating a sample with photons ejects electrons, whose kinetic energies are then measured. ethz.ch
X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), uses soft X-rays to eject core-level electrons. rutgers.eduethz.ch This technique is highly effective for determining the elemental composition and chemical states of atoms on a surface. azooptics.comliverpool.ac.uk In the study of HN₃ on silicon surfaces, XPS analysis helps confirm the presence of nitrogen following adsorption and dissociation. dtic.mil By monitoring the N 1s core level, researchers can track the formation of silicon nitride at higher temperatures. dtic.mil
Ultraviolet Photoelectron Spectroscopy (UPS) employs UV radiation to probe the valence electronic states. rutgers.eduazooptics.com Because it uses lower energy photons, UPS is particularly sensitive to the outermost surface layer and provides detailed information about molecular orbitals involved in bonding. rutgers.eduazooptics.com For HN₃ adsorbed on Si(100), UPS data corroborates findings from HREELS and XPS, showing changes in the valence band structure as the molecule adsorbs, dissociates, and reacts with the surface. dtic.mil The technique is crucial for understanding the bonding mechanism between the adsorbate and the substrate. dtic.mil
Mass Spectrometry for Reaction Product Analysis
Mass spectrometry (MS) is a versatile analytical technique that measures the mass-to-charge ratio of ions. It is widely used to identify and quantify the products of chemical reactions. In the context of this compound research, MS is essential for analyzing the gaseous products of its decomposition and other reactions.
Millimeter-wave and Rotational Spectroscopy for Gas-Phase Characterization
Millimeter-wave and rotational spectroscopy provide highly precise data on the rotational energy levels of gas-phase molecules. This information allows for the accurate determination of molecular geometries, bond lengths, bond angles, and dipole moments.
The millimeter-wave spectrum of this compound and its isotopologues has been analyzed extensively. researchgate.net By fitting the observed rotational transitions to a Hamiltonian model, highly accurate rotational constants can be derived. researchgate.netnsf.gov These experimental constants, when combined with theoretical calculations, enable the determination of a precise equilibrium structure for the HN₃ molecule. nsf.gov Such studies have provided definitive data on the geometry of this compound in its ground state. researchgate.netnsf.gov The technique is also sensitive enough to study vibrationally excited states. aanda.org
Interactive Table: Selected Rotational Constants for this compound (HN₃)
| Isotopologue | A (MHz) | B (MHz) | C (MHz) | Source |
| H¹⁴N₃ | 616599.9 | 12056.9 | 11848.4 | researchgate.net |
| D¹⁴N₃ | 335492.3 | 11677.1 | 11257.6 | aip.org |
| H¹⁵N¹⁴N₂ | 616594.1 | 11617.9 | 11422.3 | researchgate.net |
| H¹⁴N₂¹⁵N | 616597.5 | 12056.3 | 11847.8 | researchgate.net |
Note: The values presented are ground state rotational constants. 'A', 'B', and 'C' are the rotational constants about the principal axes of inertia.
Chromatographic Techniques for Separation and Quantification
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound and its corresponding azide (B81097) ion, ion chromatography is a particularly relevant and widely used method for detection and quantification, especially in aqueous samples.
Ion Chromatography with UV Detection
Ion chromatography (IC) is a process that separates ions and polar molecules based on their affinity to an ion exchanger. wiley.com It is a primary method for determining the concentration of the azide anion (N₃⁻), the conjugate base of this compound, in various matrices.
The Occupational Safety and Health Administration (OSHA) provides a standardized method (ID-211) for the analysis of sodium azide and this compound in workplace air. keikaventures.com This method involves collecting air samples on an impregnated silica (B1680970) gel tube, desorbing the analyte into a sodium carbonate/bicarbonate solution, and analyzing the solution using ion chromatography with a UV detector. keikaventures.com UV detection is effective because the azide ion absorbs UV light. thermofisher.comrjptonline.org
IC with UV detection is also applied in the analysis of pharmaceutical products, such as sartan drugs, to quantify residual sodium azide. rjptonline.org The method can be validated for specificity, precision, and linearity, achieving low limits of detection and quantification. rjptonline.org The separation is typically performed on a strongly basic anion exchange column. rjptonline.org Furthermore, IC has been a key tool in forensic investigations, for instance, in diagnosing poisonings where azide was added to beverages. thermofisher.com The technique is valued for its reliability, sensitivity, and reproducibility. wiley.com
Development of Sensing Methodologies (Research-focused, e.g., using Graphyne)
The detection of this compound (HN₃) is critical due to its hazardous nature. researchgate.net Advanced research has focused on developing novel sensing methodologies, with significant attention on nanomaterials like graphyne for their potential in next-generation sensors. researchgate.netimarcgroup.com Computational studies, particularly those using density functional theory (DFT), have been instrumental in exploring the interaction between this compound and various sensing materials at a molecular level. pku.edu.cnpku.edu.cn
One prominent area of research involves the use of graphyne, a carbon allotrope with a unique structure of sp and sp²-hybridized carbon atoms. researchgate.net Theoretical investigations have explored the adsorption of a this compound molecule onto a pristine graphyne sheet. researchgate.netpku.edu.cn These studies predict that the electronic properties of graphyne are significantly altered upon interaction with HN₃, forming the basis for a potential sensing mechanism. pku.edu.cnresearchgate.net
Computational analysis indicates that the adsorption of this compound on a graphyne sheet induces notable changes in the material's electronic characteristics. researchgate.netpku.edu.cn Key findings from a DFT study with van der Waals dispersion correction show that:
The band gap of pristine graphyne, which is a semiconductor, changes upon adsorption of HN₃. researchgate.netpku.edu.cn
The electrical conductivity of the graphyne system increases after adsorbing the this compound molecule. pku.edu.cnpku.edu.cn
A charge transfer occurs, causing the HN₃-adsorbed graphyne system to behave as an n-type semiconductor. researchgate.netpku.edu.cn
While pristine graphyne has a zero dipole moment, the interaction with HN₃ induces a dipole moment in the system. pku.edu.cnresearchgate.net
These computational results suggest that the significant influence of this compound on the electronic properties of graphyne could be harnessed to design highly sensitive gas sensors. researchgate.netresearchgate.net The change in conductivity or band gap could be measured as a signal for the presence of HN₃. researchgate.net
Further theoretical research has expanded to other nanomaterials, such as metal-decorated boron nitride nanotubes (BNNTs). researchgate.net A first-principles study investigated the sensing performance of BNNTs decorated with aluminum (Al), zinc (Zn), silver (Ag), and platinum (Pt) for detecting toxic this compound vapor. The interaction between pure BNNT and this compound is weak physisorption. However, the decoration with metal atoms significantly enhances the adsorption energy and the sensing response. researchgate.net
Below is a data table summarizing the key theoretical findings for the adsorption of this compound on graphyne from a computational study. researchgate.net
Table 1: Theoretical Data for this compound (HN₃) Adsorption on Pristine Graphyne
| Parameter | Pristine Graphyne | HN₃-Adsorbed Graphyne | Reference |
|---|---|---|---|
| Band Gap (eV) | 0.453 | 0.424 | researchgate.netpku.edu.cn |
| System Behavior | Intrinsic Semiconductor | n-type Semiconductor | researchgate.netpku.edu.cn |
| Dipole Moment | Zero | Non-zero (Induced) | researchgate.netpku.edu.cn |
| Conductivity | Base | Increased | researchgate.netpku.edu.cn |
Future Directions and Emerging Research Areas
Exploration of Novel Synthetic Routes
The inherent explosiveness of hydrazoic acid necessitates the development of safer and more controlled synthetic methods. Traditional routes, such as the [3+2] cycloaddition involving this compound and cyanide derivatives, are efficient but pose significant risks. Emerging research is exploring alternative pathways that either generate this compound in situ under controlled conditions or utilize less hazardous precursors. One promising avenue involves the reaction of sodium azide (B81097) with oleic acid, which has demonstrated feasibility and efficiency, yielding this compound with high percentages, reportedly better than using strong inorganic acids or stearic acid researchgate.net. Another strategy focuses on minimizing the formation of free this compound by employing reagents like triethylamine (B128534) hydrochloride in conjunction with sodium azide, which can aid in the controlled synthesis of tetrazole derivatives gatech.educhalcogen.roderpharmachemica.com. Furthermore, the integration of microreactor technology offers a significant advancement by enabling the safe generation and utilization of this compound at high temperatures and pressures in a continuous flow format, with very short residence times, thereby mitigating explosion risks exlibrisgroup.comdntb.gov.uaresearchgate.net.
Table 10.1: Novel Synthetic Approaches for this compound and Related Compounds
| Method/Reagent | Description | Key Advantage / Outcome | Reference |
| NaN₃ + Oleic Acid | Reaction of sodium azide with oleic acid | Yields up to 92.6%; considered safer and more efficient than strong acids. | researchgate.net |
| NaN₃ + Triethylamine HCl | Controlled HN₃ formation or in situ use | Minimizes explosive HN₃ formation; aids tetrazole synthesis. | gatech.educhalcogen.roderpharmachemica.com |
| Microreactor Synthesis | High-temperature/high-pressure continuous flow | Safe generation and utilization of HN₃; short residence times (e.g., 2.5 min at 260°C); reduced explosion risk. | exlibrisgroup.comdntb.gov.uaresearchgate.net |
Advanced Computational Modeling of Complex Reaction Environments
Computational chemistry plays a pivotal role in understanding the intricate reaction mechanisms and properties of this compound, especially in extreme or complex environments. Advanced methods such as Density Functional Theory (DFT) are employed to predict molecular structures, vibrational frequencies, and adsorption energies of this compound and its derivatives on various surfaces, like titanium dioxide (TiO₂), providing insights into surface interactions and reaction pathways nih.govacs.orgacs.org. For instance, DFT calculations have been used to determine adsorption energies of HN₃ species on TiO₂ surfaces, with values such as Eads = 13 kcal/mol for N₃-Ti(a) nih.govacs.org. Reactive force fields, like the Chebyshev Interaction Model for Efficient Simulations (ChIMES), are being developed and applied to model phenomena such as the ultrafast detonation of this compound, offering significantly increased computational efficiency while retaining the accuracy of DFT for capturing complex chemical reactions aps.org. High-level computational protocols, such as the W1 protocol, are also utilized to accurately calculate the enthalpies of formation for decomposition products, aiding in a deeper understanding of its energetic behavior researchgate.net.
Table 10.2: Computational Modeling of this compound Chemistry
| Computational Method | System Studied | Key Findings / Applications | Reference |
| ChIMES (Reactive Force Field) | This compound under Detonation | Captures ultrafast chemical reactions; increases computational efficiency over DFT. | aps.org |
| DFT (Density Functional Theory) | HN₃ adsorption on TiO₂ surfaces | Predicts adsorption energies (e.g., N₃-Ti(a) = 13 kcal/mol) and stable adsorbates; elucidates surface reaction mechanisms. | nih.govacs.org |
| DFT | HN₃ + TMIn co-adsorption on TiO₂ | Models InN formation; elucidates reaction pathways and intermediates. | acs.org |
| W1 Computational Protocol | HN₃ decomposition products | Calculates enthalpies of formation for products like NH and N₂. | researchgate.net |
Integration into Microfluidic and Flow Chemistry Platforms for Controlled Synthesis
The integration of this compound chemistry into microfluidic and continuous flow reactor platforms represents a significant advancement in safe and efficient synthesis. These technologies offer precise control over reaction parameters, enhanced heat and mass transfer, and the ability to handle hazardous or unstable intermediates with greatly reduced risk. Microreactors, with their small volumes and high surface-area-to-volume ratios, minimize dead space, thereby significantly reducing the explosion risk associated with this compound, even at high concentrations and temperatures dntb.gov.uaresearchgate.net. This approach allows for the in situ generation of HN₃ from precursors like sodium azide and acetic acid or trimethylsilyl (B98337) azide and methanol (B129727), followed by immediate reaction, thereby avoiding the storage and handling of bulk HN₃ dntb.gov.uaresearchgate.net. Applications include the efficient synthesis of tetrazoles under high-temperature, high-pressure conditions with short residence times exlibrisgroup.com, and the continuous flow synthesis of organic azides for subsequent multistep reactions, such as in the synthesis of pharmaceutical intermediates acs.org.
Table 10.3: Integration of this compound Chemistry into Flow Platforms
| Platform | Application | Key Benefits | Specific Conditions/Examples | Reference |
| Microfluidic/Flow Reactor | In situ generation and reaction of HN₃ | Enhanced safety; precise control; higher yields; reduced explosion risk; scalability. | Tetrazole synthesis: 2.5 min residence time at 260°C exlibrisgroup.com. Rufinamide synthesis: benzyl (B1604629) azide generation in 1 min acs.org. | exlibrisgroup.comdntb.gov.uaresearchgate.netacs.org |
| Continuous Flow Reactor | Handling hazardous organic azides | Minimizes hazardous handling; immediate mixing of reactive intermediates. | Benzyl azide synthesis from aryl bromide and NaN₃. | acs.org |
Investigation of its Role in N-N Bond Formation Reactions
This compound and its derivatives are crucial in reactions that form nitrogen-nitrogen (N-N) bonds, which are fundamental in the synthesis of various nitrogen-rich compounds, including heterocycles and energetic materials. A notable area of research is the copper-catalyzed cycloaddition of this compound with terminal alkynes to form 4-substituted-1,2,3-triazoles acs.org. In this reaction, this compound, often generated in situ, acts as the azide source, participating in the formation of the triazole ring structure. Furthermore, this compound chemistry is indirectly involved in the synthesis of acyl azides, which are key intermediates in reactions like the Curtius rearrangement and peptide bond formation. Acyl azides, derived from hydrazides (which can be synthesized using hydrazine (B178648), related to HN₃ chemistry), are utilized for racemization-free peptide segment condensation rsc.org.
Table 10.4: this compound in N-N Bond Formation Reactions
| Reaction Type | Substrates | Catalyst/Conditions | Product | Role of HN₃ | Reference |
| Cu-Catalyzed Cycloaddition | Terminal alkynes | Cu(I) catalyst, methanol/water, room temp. | 4-Substituted-1,2,3-triazoles | Acts as the azide source for cycloaddition. | acs.org |
| Peptide Synthesis (via Acyl Azides) | Amino acid esters | Hydrazine, then nitrous acid (to form acyl azides) | Dipeptides, Tripeptides | Precursor to acyl azides, which are intermediates for amide bond formation. | rsc.org |
Development of New Azide-Transfer Reagents from this compound Chemistry
Research into this compound chemistry has also driven the development of novel and more stable reagents capable of transferring the azide functional group. While the parent this compound is highly hazardous, derivatives and related compounds are being engineered for safer and more controlled azide transfer. Imidazole-1-sulfonyl azide and its salts are recognized as valuable diazo-transfer reagents, particularly for converting primary amines into azides, which are then useful in "click" reactions and other applications blogspot.comacs.org. The development of more stable salts, such as the hydrogen sulfate (B86663) salt of imidazole-1-sulfonyl azide, has been crucial, offering improved shelf-life and handling safety compared to the HCl salt, which can decompose to form this compound blogspot.comacs.org. Similarly, novel sulfonyl azide transfer agents, like specific imidazolium (B1220033) salts, are being developed to efficiently convert secondary amines into sulfamoyl azides, further expanding the toolkit for introducing azide functionalities into organic molecules nih.gov.
Table 10.5: Development of New Azide-Transfer Reagents
| Reagent Type | Specific Reagent / Salt | Key Feature / Advantage | Application | Reference |
| Diazotransfer Reagent | Imidazole-1-sulfonyl azide hydrogen sulfate | Increased stability compared to HCl salt; efficient diazo transfer. | Conversion of primary amines to azides. | blogspot.comacs.org |
| Sulfonyl Azide Transfer Agent | Imidazolium salt 2 | Novel; efficient transfer of sulfonyl azide group. | Conversion of secondary amines to sulfamoyl azides. | nih.gov |
List of Compounds Mentioned:
this compound (HN₃)
Sodium azide (NaN₃)
Oleic acid
Triethylamine hydrochloride
Tetrazoles
Benzyl azide
Rufinamide
Methyl propiolate
Propiolamide
Nitrous acid (HNO₂)
Hydrazine
Acyl azides
Isocyanates
Ureas
Ketenimines
Carbodiimides
Phenyl azide
Diphenylphosphoryl azide (DPPA)
Imidazole-1-sulfonyl azide
Trifluoromethanesulfonyl azide (TfN₃)
Tosyl azide (TsN₃)
Imidazolium salt 2
Sulfamoyl azides
Trimethylsilyl azide
Trimethylindium (B1585567) (TMIn)
Titanium dioxide (TiO₂)
N-benzyl-N-methyl-sulfamoyl azide
Imidazole-1-sulfonyl azide hydrogen sulfate
Q & A
Q. How can researchers safely synthesize and handle hydrazoic acid in laboratory settings?
Q. How does this compound’s stability vary under different pH and temperature conditions?
HN₃ decomposes exothermically above 37°C, producing nitrogen gas. Stability studies require:
- pH-controlled environments (e.g., buffers at pH 4–5).
- Isothermal calorimetry (e.g., TAM III) to monitor heat flow.
- Contradictions in decomposition pathways (e.g., radical vs. ionic mechanisms) necessitate comparative studies using isotopic labeling (¹⁵N) .
Advanced Research Questions
Q. What computational models best predict the reaction mechanisms of this compound in organic synthesis (e.g., Staudinger reaction)?
- Density Functional Theory (DFT): Analyze transition states in HN₃ reactions with phosphines (e.g., B3LYP/6-31G* level).
- Molecular Dynamics (MD): Simulate HN₃ diffusion in solvent matrices.
- Contradiction Alert: Discrepancies exist in calculated vs. experimental activation energies; refine solvation models (e.g., COSMO-RS) .
Q. How can spectroscopic techniques resolve ambiguities in this compound’s molecular structure and bonding?
- IR/Raman Spectroscopy: Assign vibrational modes (e.g., N-N stretching at ~2140 cm⁻¹).
- NMR: ¹⁵N-NMR reveals resonance splitting due to J-coupling with adjacent nitrogens.
- X-ray Crystallography: Limited by HN₃’s volatility; alternative: low-temperature matrix isolation .
Q. What methodologies address contradictions in reported thermodynamic properties (e.g., ΔfH°)?
Discrepancies arise from impurities and measurement techniques. A meta-analysis approach is recommended:
- Compile historical data (e.g., NIST Chemistry WebBook).
- Apply statistical weighting (e.g., Bayesian regression) to account for methodological biases.
- Validate via high-precision bomb calorimetry .
Methodological Guidance for Data Analysis
Q. How should researchers design experiments to distinguish HN₃’s effects on enzymatic inhibition vs. denaturation?
- Control Variables: Compare HN₃ with non-azide acids (e.g., HCl) at matched pH.
- Kinetic Assays: Measure Vmax and Km shifts (Lineweaver-Burk plots).
- Circular Dichroism (CD): Monitor enzyme secondary structure changes.
- Example Workflow:
Step 1: Pre-incubate enzyme with HN₃ (0.1–10 mM).
Step 2: Add substrate, track product formation (spectrophotometric readout).
Step 3: Analyze residuals to distinguish competitive vs. non-competitive inhibition [[4, 16]].
Q. What statistical approaches reconcile conflicting data on HN₃’s environmental degradation pathways?
- Multivariate Analysis: Identify latent variables (e.g., soil composition, microbial activity).
- Principal Component Analysis (PCA): Reduce dimensionality in datasets with >10 variables.
- Error-Weighted Regression: Address heteroscedasticity in field vs. lab studies .
Data Presentation Standards
- Tables: Use APA-style formatting with clear headers and units (Example: Table 1 above).
- Graphs: Include error bars (SEM/CI) and R² values for regressions.
- Reproducibility: Archive raw data in repositories (e.g., Zenodo) with DOI links .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
